5-Formyl-2-hydroxybenzonitrile

Description

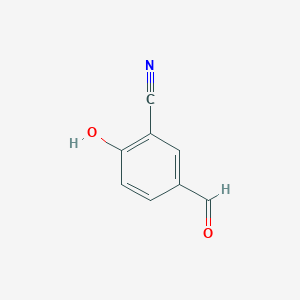

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQHSYDCGDVARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622514 | |

| Record name | 5-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73289-79-9 | |

| Record name | 5-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formyl-2-hydroxybenzonitrile, a versatile chemical intermediate with applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its potential biological significance.

Chemical and Physical Properties

This compound, also known as 3-cyano-4-hydroxybenzaldehyde, is a substituted benzonitrile featuring hydroxyl, formyl, and cyano functional groups. These groups contribute to its reactivity and utility as a building block in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 73289-79-9 | [3] |

| Molecular Formula | C₈H₅NO₂ | [3] |

| Molecular Weight | 147.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Cyano-4-hydroxybenzaldehyde | [3] |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Source(s) |

| ¹H NMR | 9.82 | s | - | DMSO-d₆ | [5] |

| 8.23 | d | 2.4 | DMSO-d₆ | [5] | |

| 8.02-7.99 | m | - | DMSO-d₆ | [5] | |

| 7.17 | d | 8.4 | DMSO-d₆ | [5] | |

| 12.15 | bs | - | DMSO-d₆ | [5] | |

| 12.35 | br s | - | CDCl₃ | [6] | |

| 9.83 | br s | - | CDCl₃ | [6] | |

| 8.24 | br d | 2.4 | CDCl₃ | [6] | |

| 8.02 | dd | 8.8, 2.0 | CDCl₃ | [6] | |

| 7.18 | br d | 8.8 | CDCl₃ | [6] | |

| ¹³C NMR | 190.5 | - | - | DMSO-d₆ | [6] |

Note: "s" denotes singlet, "d" denotes doublet, "dd" denotes doublet of doublets, "m" denotes multiplet, "bs" denotes broad singlet, and "br" denotes broad.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Synthesis via Cyanation of a Bromo-substituted Precursor

This method involves the reaction of 3-bromo-4-hydroxybenzaldehyde with copper(I) cyanide.

Experimental Protocol:

-

To a stirred solution of 3-bromo-4-hydroxybenzaldehyde (5 g, 24.87 mmol) in DMF (50 mL) at room temperature, add CuCN (3.3 g, 37.31 mmol).[5]

-

Heat the reaction mixture to 180°C under microwave irradiation for 4 hours.[5]

-

After cooling, filter the reaction mixture through a celite pad.[5]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude compound by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (30:70) as the eluent.[5]

-

This process yields this compound as a brown solid (Yield: 6.84%).[5]

Diagram 1: Synthesis of this compound via Cyanation

References

- 1. 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C8H5NO2 | CID 22112548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 73289-79-9 [sigmaaldrich.com]

- 5. US20180065917A1 - Immune checkpoint inhibitors, compositions and methods thereof - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Spectroscopic Profile of 5-Formyl-2-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-hydroxybenzonitrile, also known as 3-cyano-4-hydroxybenzaldehyde, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring hydroxyl, formyl, and nitrile groups, offers versatile opportunities for chemical modification and interaction with biological targets. An in-depth understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of available spectroscopic data and outlines standard experimental protocols for its acquisition.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₅NO₂[1] |

| Molecular Weight | 147.13 g/mol [1] |

| CAS Number | 73289-79-9[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Cyano-4-hydroxybenzaldehyde[1] |

Spectroscopic Data

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found in the searched resources. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3600-3200 (broad) | Phenolic hydroxyl stretching |

| C-H (aromatic) | 3100-3000 | Aromatic C-H stretching |

| C≡N (nitrile) | 2240-2220 | Nitrile stretching |

| C=O (aldehyde) | 1700-1680 | Aldehyde carbonyl stretching |

| C=C (aromatic) | 1600-1450 | Aromatic ring stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, verified ¹H and ¹³C NMR spectra for this compound are not consistently reported in the surveyed literature. The chemical shifts are highly dependent on the solvent and experimental conditions.

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |

| Aromatic (H ortho to -CHO) | 7.8 - 8.2 | Doublet |

| Aromatic (H meta to -CHO) | 7.5 - 7.9 | Doublet of doublets |

| Aromatic (H ortho to -OH) | 7.0 - 7.4 | Doublet |

| Hydroxyl (-OH) | 5.0 - 8.0 (variable) | Singlet (broad) |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Aromatic (C-OH) | 155 - 165 |

| Aromatic (C-CN) | 115 - 125 |

| Aromatic (C-H) | 110 - 140 |

| Nitrile (C≡N) | 115 - 120 |

| Aromatic (C-CHO) | 130 - 140 |

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found in the searched resources. The expected molecular ion peak in a high-resolution mass spectrum would correspond to the compound's exact mass.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 148.0393 |

| [M]⁺˙ | 147.0320 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then acquired over a range of 4000-400 cm⁻¹.

-

KBr Pellet Method: The sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a standard FTIR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Mass Spectrometry (HRMS)

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source. The mass spectrum is acquired in either positive or negative ion mode. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Electron Ionization (EI): For a more volatile sample, EI can be used, which will likely result in the molecular ion [M]⁺˙ and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 3-Cyano-4-hydroxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique combination of a nitrile, a hydroxyl, and an aldehyde functional group on a benzene ring makes it a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development.

This technical guide provides a comprehensive overview of the available information on the solubility of 3-Cyano-4-hydroxybenzaldehyde. Due to a lack of specific quantitative solubility data for this compound in the current literature, this guide also presents detailed information on the closely related compound, 4-hydroxybenzaldehyde, as a valuable reference. Furthermore, it outlines a general experimental protocol for determining solubility and provides visualizations of a typical solubility determination workflow and a potential synthetic pathway.

Solubility of 3-Cyano-4-hydroxybenzaldehyde: An Overview

For researchers working with 3-Cyano-4-hydroxybenzaldehyde, it is recommended to experimentally determine its solubility in solvents relevant to their specific application, such as those used for reactions, chromatography, or formulation.

Reference Data: Solubility of 4-Hydroxybenzaldehyde

As a structurally similar compound, the solubility of 4-hydroxybenzaldehyde can provide valuable insights for solvent selection and experimental design. A detailed study has been conducted on the solubility of 4-hydroxybenzaldehyde in twelve different organic solvents at various temperatures.[1] The following table summarizes the mole fraction solubility of 4-hydroxybenzaldehyde at a specific temperature.

Table 1: Mole Fraction Solubility of 4-Hydroxybenzaldehyde in Various Organic Solvents at 298.15 K (25 °C) [1]

| Solvent | Mole Fraction (x₁) |

| N,N-dimethylformamide | 0.5332 |

| Acetone | 0.4135 |

| 2-Butanone | 0.3989 |

| 1,4-Dioxane | 0.3876 |

| Ethyl acetate | 0.2314 |

| 1-Butanol | 0.1789 |

| Isopropanol | 0.1654 |

| n-Propanol | 0.1521 |

| Ethanol | 0.1357 |

| Methanol | 0.1189 |

| Acetonitrile | 0.0897 |

| Toluene | 0.0078 |

Data extracted from the Journal of Chemical & Engineering Data.[1]

The solubility of 4-hydroxybenzaldehyde was found to increase with increasing temperature in all the tested solvents.[1] The order of solubility in different solvents at 298.15 K was: N,N-dimethylformamide > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > 1-butanol > isopropanol > n-propanol > ethanol > methanol > acetonitrile > toluene.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like 3-Cyano-4-hydroxybenzaldehyde, based on the isothermal saturation method used for 4-hydroxybenzaldehyde.[1]

Objective: To determine the equilibrium solubility of 3-Cyano-4-hydroxybenzaldehyde in a selected organic solvent at a specific temperature.

Materials:

-

3-Cyano-4-hydroxybenzaldehyde (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Cyano-4-hydroxybenzaldehyde to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for a predetermined time (e.g., 2-4 hours) while maintaining the temperature.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Analysis by HPLC:

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Inject the diluted sample into the HPLC system.

-

The concentration of 3-Cyano-4-hydroxybenzaldehyde in the sample is determined by comparing the peak area with a pre-established calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

-

To calculate solubility in g/100g of solvent:

-

Determine the mass of the solute from the HPLC concentration and the dilution factor.

-

Determine the mass of the solvent in the initial sample.

-

Calculate the ratio of the mass of the solute to the mass of the solvent and multiply by 100.

-

-

To calculate the mole fraction solubility (x₁):

-

x₁ = n₁ / (n₁ + n₂)

-

where n₁ is the moles of the solute (3-Cyano-4-hydroxybenzaldehyde) and n₂ is the moles of the solvent.

-

-

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility using the isothermal saturation method.

Synthesis of 3-Cyano-4-hydroxybenzaldehyde

While a detailed experimental protocol for a specific synthesis is beyond the scope of this guide, understanding the synthetic route is crucial for researchers. A potential pathway for the synthesis of 3-Cyano-4-hydroxybenzaldehyde could involve the formylation of a substituted phenol. The following diagram illustrates a conceptual synthetic relationship.

Conceptual Synthetic Pathway

Caption: A conceptual diagram illustrating a potential synthetic route to 3-Cyano-4-hydroxybenzaldehyde.

Conclusion

The solubility of 3-Cyano-4-hydroxybenzaldehyde in organic solvents is a critical parameter for its effective use in research and development. While specific quantitative data for this compound is currently limited in the public domain, the information provided for the analogous compound, 4-hydroxybenzaldehyde, offers a valuable starting point for solvent selection and experimental design. The provided experimental protocol and workflows serve as a practical guide for researchers to determine the solubility of 3-Cyano-4-hydroxybenzaldehyde in their systems of interest. As a key intermediate in the synthesis of novel compounds, further studies on the physicochemical properties of 3-Cyano-4-hydroxybenzaldehyde, including its solubility, are warranted.

References

A Technical Guide to the Thermal Stability of 5-Formyl-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability of 5-Formyl-2-hydroxybenzonitrile, a compound of interest in pharmaceutical synthesis and drug development. Due to a lack of publicly available experimental data on its thermal properties, this document provides a comprehensive overview of the theoretical considerations for its stability, a collection of thermal data for structurally related compounds to offer a comparative context, and detailed, proposed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to equip researchers with the necessary framework to assess the thermal stability of this compound and similar molecules.

Introduction

This compound, also known as 3-cyano-4-hydroxybenzaldehyde, is a multifunctional aromatic compound. Its structure, incorporating hydroxyl, formyl, and nitrile groups, makes it a versatile intermediate in the synthesis of various pharmaceutical and bioactive molecules. The thermal stability of such intermediates is a critical parameter in drug development and manufacturing, influencing storage conditions, reaction parameters, and the safety of handling and processing.

This guide aims to:

-

Provide a theoretical framework for understanding the thermal stability of this compound.

-

Present available thermal data on structurally analogous compounds.

-

Offer detailed, standardized protocols for the experimental determination of its thermal properties.

Note: As of the publication of this guide, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the public domain. The information presented herein is based on the analysis of its chemical structure and data from related compounds.

Theoretical Assessment of Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its chemical structure. For this compound, several key features will dictate its behavior upon heating:

-

Aromatic Ring: The benzene ring provides a high degree of thermal stability due to its delocalized π-electron system.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group can participate in intermolecular hydrogen bonding, which may increase the energy required to melt or boil the substance. At higher temperatures, it can be susceptible to oxidation.

-

Formyl Group (-CHO): The aldehyde group is a potential site for oxidation, especially in the presence of air. It can also undergo decarbonylation at elevated temperatures.

-

Nitrile Group (-C≡N): The nitrile group is generally thermally stable. However, in the context of the entire molecule, it can influence the overall electronic properties and reactivity.

The intramolecular hydrogen bonding between the ortho-positioned hydroxyl and formyl groups is expected to play a significant role in the molecule's conformation and could contribute to its thermal stability.

The likely initial decomposition pathways could involve the oxidation of the aldehyde group or reactions involving the hydroxyl group. Under inert atmospheres, decomposition at higher temperatures might proceed through the fragmentation of the substituent groups, followed by the eventual breakdown of the aromatic ring.[1]

Thermal Data of Structurally Related Compounds

To provide a practical context for the anticipated thermal properties of this compound, the following table summarizes available data for structurally similar compounds. It is crucial to recognize that these values are for comparative purposes only and do not represent the actual thermal properties of this compound.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Notes |

| Salicylaldehyde | 1-2[2] | 197[2] | Structurally similar aromatic aldehyde with a hydroxyl group. | |

| 2-Hydroxybenzonitrile | 92-95 | 149 @ 14 mmHg | Contains the core hydroxybenzonitrile structure. | |

| 4-Hydroxybenzaldehyde | 112-116 | - | An isomer of salicylaldehyde. |

Proposed Experimental Protocols

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] This technique is ideal for determining decomposition temperatures and assessing thermal stability.

Objective: To determine the onset and maximum rate of decomposition of this compound.

Methodology:

-

Sample Preparation: Ensure the sample is a fine, homogeneous powder. Dry the sample under vacuum to remove any residual solvent.

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Crucible: Use an inert crucible, typically alumina or platinum.

-

Sample Size: Accurately weigh 5-10 mg of the sample into the crucible.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidizing atmosphere (e.g., air, 50 mL/min) to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[5]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the temperature of maximum mass loss rate from the first derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: Use a small amount of the finely powdered, dry sample.

-

Instrumentation: A calibrated differential scanning calorimeter is necessary.

-

Pans: Encapsulate 2-5 mg of the sample in an aluminum pan with a lid. Prepare an empty, sealed aluminum pan as a reference.[6]

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min to prevent oxidation.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Visualized Workflows and Relationships

To further clarify the proposed experimental procedures and the logical relationships in thermal analysis, the following diagrams are provided.

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

5-Formyl-2-hydroxybenzonitrile safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Formyl-2-hydroxybenzonitrile

This document provides a comprehensive overview of the safety and handling protocols for this compound (CAS No: 73289-79-9), intended for researchers, scientists, and professionals in drug development. It covers hazard identification, protective measures, emergency procedures, and handling and storage guidelines based on available safety data.

Chemical Identification and Properties

This compound is a solid organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its distinct functional groups—aldehyde, hydroxyl, and nitrile—make it a versatile building block in the creation of complex molecules like benzofurans and coumarins.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 73289-79-9 | [1][2][3] |

| Molecular Formula | C₈H₅NO₂ | [1][2][3] |

| Molecular Weight | 147.13 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3-Cyano-4-hydroxybenzaldehyde | [2] |

| Physical Form | Solid | [3] |

| Boiling Point | 266.9 ± 25.0 °C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C, stored under inert gas |[1][5] |

Hazard Identification and Classification

This chemical is classified as harmful and requires careful handling to avoid exposure. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source |

|---|---|---|---|

| Signal Word | Warning | [3][5] | |

| Pictogram | GHS07 (Exclamation Mark) | [3][5] | |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [5] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust. | |

| P271 | Use only outdoors or in a well-ventilated area. | [5] |

| | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |[5] |

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the reviewed safety data sheets. The hazard classifications are based on standardized GHS criteria for substances with similar structures or properties.

Safe Handling and Emergency Response Workflow

The following diagram outlines the logical workflow for risk assessment, standard handling, and emergency procedures associated with this compound.

Caption: Workflow for the safe handling and emergency response for this compound.

First-Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[6]

Table 3: First-Aid Procedures

| Exposure Route | Procedure | Source |

|---|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][6][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice. | [5][7][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [5][6][7] |

| Ingestion | Do NOT induce vomiting.[5][6] Rinse mouth with water and, if the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately. |[5][6] |

Fire-Fighting Measures

In case of a fire involving this substance, specific precautions must be taken.

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][9]

-

Specific Hazards : Combustion emits toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][9]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][9]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment (see Section 8.0). Evacuate unnecessary personnel and prevent access to the contaminated area.[7] Avoid breathing dust and prevent contact with the substance.

-

Environmental Precautions : Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.[5][9]

-

Methods for Clean-up : Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5][7][9]

Handling and Storage

Proper handling and storage are essential to maintain the chemical's stability and ensure personnel safety.

Table 4: Handling and Storage Guidelines | Aspect | Recommendation | Source | | :--- | :--- | :--- | | Handling | Use only in a chemical fume hood with sufficient ventilation.[5][7] Avoid all personal contact, including inhalation and ingestion.[7][10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] | | Storage | Store in a cool, dry, well-ventilated area.[5] Keep the container tightly closed and store under an inert atmosphere, such as argon.[5] Recommended storage temperature is 2-8 °C.[5] Keep away from incompatible materials. | | Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. |[6][7] |

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure risk.

Table 5: Personal Protective Equipment (PPE) Recommendations | Type | Specification | Source | | :--- | :--- | :--- | | Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible. |[5][9] | | Eye/Face Protection | Wear chemical safety glasses or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash protection. |[5][9][11] | | Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[5][9][11] Contaminated clothing should be removed and washed before reuse.[7] | | Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter. A self-contained breathing apparatus may be required in emergencies. |[5][9] |

Stability and Reactivity

-

Reactivity : No specific reactivity hazards have been identified.

-

Chemical Stability : The substance is stable under normal, recommended storage conditions.[9]

-

Conditions to Avoid : Avoid dust formation and exposure to incompatible materials.[6][9]

-

Hazardous Decomposition Products : During combustion, hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[5][9]

Toxicological and Ecological Information

-

Toxicological Information : This substance is classified as harmful if swallowed, inhaled, or in contact with skin.[5] It may cause irritation to the skin, eyes, and respiratory tract.[5][7] Symptoms of exposure can include redness and irritation at the site of contact, profuse watering of the eyes, soreness of the throat, nausea, and vomiting.[5]

-

Ecological Information : Do not let the product enter drains or surface water.[9] It should not be released into the environment.[7]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[2] Dispose of the contents and container at an approved waste disposal plant.[7] Do not mix with other waste and handle uncleaned containers as you would the product itself.[2]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H5NO2 | CID 22112548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Formyl-6-hydroxybenzonitrile | C8H5NO2 | CID 45083601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. hsa.ie [hsa.ie]

An In-Depth Technical Guide to 3-Cyano-4-hydroxybenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that holds significant interest as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique molecular architecture, featuring hydroxyl, cyano, and aldehyde functional groups, provides multiple reaction sites for the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and potential applications of 3-Cyano-4-hydroxybenzaldehyde, with a focus on its relevance to drug discovery and development.

Introduction and Historical Context

The history of benzaldehyde and its derivatives dates back to the early 19th century. Benzaldehyde was first isolated in 1803, and its synthesis was achieved in 1832.[1][2] The exploration of substituted benzaldehydes has since become a cornerstone of organic chemistry, leading to the development of a vast array of compounds with diverse applications.

While the specific historical details of the discovery of 3-Cyano-4-hydroxybenzaldehyde are not extensively documented in readily available literature, its emergence is intrinsically linked to the advancement of formylation reactions of substituted phenols. The introduction of a formyl group onto a phenolic ring, particularly at the ortho position, has been a subject of extensive research. Key reactions such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions have been instrumental in the synthesis of hydroxybenzaldehydes.[3][4][5] The application of these methods to precursors like 4-hydroxybenzonitrile logically leads to the synthesis of 3-Cyano-4-hydroxybenzaldehyde, marking its place within the broader history of aromatic chemistry.

Physicochemical and Spectroscopic Data

Precise quantitative data for 3-Cyano-4-hydroxybenzaldehyde is not abundantly available in public databases. However, data for structurally related compounds can provide valuable reference points.

Table 1: Physicochemical Properties of 3-Cyano-4-hydroxybenzaldehyde and Related Compounds

| Property | 3-Cyano-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | 3-Cyanobenzaldehyde |

| Molecular Formula | C₈H₅NO₂[6][7] | C₇H₆O₂[8] | C₈H₅NO |

| Molecular Weight | 147.13 g/mol [6][7] | 122.12 g/mol [8] | 131.13 g/mol |

| Melting Point | Not reported | 116 °C[8] | 99-105 °C |

| Boiling Point | Not reported | 191°C @ 50mmHg | Not reported |

| Appearance | Not reported | Yellow to tan powder[8] | White to pale yellow solid |

| Solubility | Not reported | Slightly soluble in water; soluble in ethanol, ether.[9] | Insoluble in water; soluble in dichloromethane, chloroform, ethyl acetate.[10] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9-10 ppm), and aromatic protons with splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct peaks for the carbonyl carbon of the aldehyde, the cyano carbon, and the carbons of the aromatic ring.

-

FTIR: The infrared spectrum should display characteristic absorption bands for the hydroxyl (-OH), cyano (-C≡N), and aldehyde (-CHO) functional groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of functional groups.

Synthesis of 3-Cyano-4-hydroxybenzaldehyde

The primary synthetic route to 3-Cyano-4-hydroxybenzaldehyde involves the ortho-formylation of 4-hydroxybenzonitrile (also known as 4-cyanophenol). Several classical organic reactions can be employed for this transformation.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[3] This reaction proceeds via the formation of dichlorocarbene as the electrophile.

Experimental Protocol: Ortho-Formylation of 4-Hydroxybenzonitrile via a Modified Reimer-Tiemann Approach

A convenient method for the ortho-formylation of phenols has been described, which can be adapted for 4-hydroxybenzonitrile.[4]

Materials:

-

4-Hydroxybenzonitrile (4-cyanophenol)

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Hydrochloric Acid (1N HCl)

-

Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a dry, three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride and solid paraformaldehyde.

-

Add anhydrous acetonitrile (or THF) to the flask.

-

Add triethylamine dropwise to the stirred mixture.

-

Add 4-hydroxybenzonitrile dropwise to the reaction mixture.

-

Heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add ether.

-

Transfer the organic phase to a separatory funnel and wash successively with 1N HCl and water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Diagram 1: General Workflow for the Synthesis of 3-Cyano-4-hydroxybenzaldehyde

Caption: A simplified workflow for the synthesis of 3-Cyano-4-hydroxybenzaldehyde.

Other Potential Synthetic Routes

-

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a formamide (like DMF) to generate the Vilsmeier reagent, which can formylate electron-rich aromatic rings.[4][11]

-

Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid.[5]

Role in Drug Development and Biological Activity

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[12][13][14] Cyanobenzaldehydes, in particular, serve as versatile building blocks in medicinal chemistry.[10][15][16]

While direct pharmacological studies on 3-Cyano-4-hydroxybenzaldehyde are limited, the biological activities of related hydroxybenzaldehydes suggest potential areas of interest. For instance, both 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway.[17] The Shh pathway plays a critical role in embryonic development and has been implicated in tissue repair and regeneration in adults. Its modulation is a target for various therapeutic areas, including neurodegenerative diseases and cancer.

The presence of the cyano group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity to target proteins, and polarity. Therefore, 3-Cyano-4-hydroxybenzaldehyde represents an attractive scaffold for the design of novel drug candidates that may interact with pathways like the Shh signaling cascade.

Diagram 2: Potential Signaling Pathway Modulation by Hydroxybenzaldehydes

References

- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. nbinno.com [nbinno.com]

- 6. 3-Cyano-4-hydroxybenzaldehyde-Molbase [molbase.com]

- 7. 3-Formyl-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]

- 12. guidechem.com [guidechem.com]

- 13. 4-hydroxybenzaldehyde, 123-08-0 [thegoodscentscompany.com]

- 14. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

- 17. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

Methodological & Application

Application Notes: The Utility of 5-Formyl-2-hydroxybenzonitrile in Organic Synthesis

Introduction

5-Formyl-2-hydroxybenzonitrile, also known as 3-Cyano-4-hydroxybenzaldehyde, is a versatile organic compound with the molecular formula C₈H₅NO₂.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a formyl (aldehyde), a hydroxyl (phenol), and a nitrile (cyano) group.[2] This unique combination of reactive sites makes it a valuable and multi-faceted building block for the synthesis of more complex organic molecules, particularly various heterocyclic compounds like benzofurans and coumarins that are often found in bioactive compounds.[2] These application notes will detail its use in the synthesis of two significant classes of compounds: Chalcones and Schiff Bases, providing detailed protocols and reaction parameters.

Application 1: Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of organic compounds that serve as key precursors for the synthesis of flavonoids and isoflavonoids.[3][4] They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6] The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base or acid catalyst.[3][5]

General Reaction Scheme

This compound can react with various substituted acetophenones under basic conditions to yield chalcones with diverse substitution patterns.

Caption: General reaction scheme for chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure adapted from established methods for chalcone synthesis.[4][7]

-

Preparation : In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted acetophenone in ethanol.

-

Catalyst Addition : To the stirred solution, add a catalytic amount of a suitable base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), typically as a concentrated aqueous solution or solid pellets.[3][5]

-

Reaction : The reaction mixture is stirred at a moderately elevated temperature (e.g., 40°C), potentially using an ultrasound bath to facilitate the reaction, until completion.[7] Reaction progress can be monitored using Thin Layer Chromatography (TLC).[4]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 10% HCl) in an ice bath.[3][4]

-

Isolation : The precipitated solid product is collected by suction filtration, washed with cold water, and dried.

-

Purification : The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[4][7]

Data Presentation: Reaction Parameters for Chalcone Synthesis

The following table summarizes typical conditions and expected yields for the Claisen-Schmidt condensation. Yields are highly dependent on the specific substrates used.

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) |

| This compound | Substituted Acetophenone | KOH / NaOH | Ethanol | 25 - 70 | 25 - 96[3][5] |

| This compound | 4-Aminoacetophenone | aq. NaOH | Methanol | 70 | 25 - 70[3] |

| This compound | 2,4-Dihydroxyacetophenone | SOCl₂ | Ethanol | Reflux | Good to Excellent[6] |

Application 2: Synthesis of Schiff Base Derivatives

Schiff bases, containing an azomethine or imine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone.[8] These compounds are of significant interest due to their wide range of applications, including as ligands in coordination chemistry, as intermediates in organic synthesis, and for their diverse biological activities, which include antibacterial, antifungal, and antitumor properties.[8][9][10]

General Reaction Scheme

The formyl group of this compound readily condenses with primary amines to form the corresponding Schiff base. The ortho-hydroxyl group can play a role in stabilizing the resulting imine through hydrogen bonding.

Caption: General reaction scheme for Schiff base synthesis.

Experimental Protocol: Schiff Base Synthesis

This protocol is a general method for the synthesis of Schiff bases from an aldehyde and an amine.[9][11]

-

Preparation : Dissolve 1.0 equivalent of this compound in a suitable solvent, such as anhydrous ethanol, in a round-bottom flask. Warming may be required to achieve complete dissolution.[9]

-

Amine Addition : To this solution, add a solution of 1.0 equivalent of the desired primary amine dissolved in the same solvent, dropwise with stirring. A few drops of an acid catalyst like glacial acetic acid may be added to facilitate the reaction.[10]

-

Reaction : The reaction mixture is heated to reflux for several hours (typically 2-8 hours). The reaction progress can be monitored by TLC.[11]

-

Isolation : Upon completion, the reaction mixture is cooled to room temperature. The solid product often crystallizes out of the solution. The crystals are collected by filtration, washed with a small amount of cold solvent (e.g., methanol or ethanol), and dried.[9]

-

Purification : If necessary, the product can be purified by recrystallization from an appropriate solvent.

Data Presentation: Reaction Parameters for Schiff Base Synthesis

The table below outlines typical conditions for Schiff base formation. The reaction is generally high-yielding.

| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time (h) | Typical Yield Range (%) |

| This compound | Aromatic Amine | None / Acetic Acid | Anhydrous Ethanol | 2 - 8 | High to Excellent[9][12] |

| This compound | Aliphatic Amine | None / Acetic Acid | Anhydrous Ethanol | 2 - 8 | High to Excellent[9][12] |

Experimental Workflow Diagram

Caption: Workflow for a typical Schiff base synthesis.

References

- 1. This compound | C8H5NO2 | CID 22112548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. jetir.org [jetir.org]

- 5. jchemrev.com [jchemrev.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure [mdpi.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 10. jetir.org [jetir.org]

- 11. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medires [mediresonline.org]

Applications of 3-Cyano-4-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring hydroxyl, cyano, and aldehyde functional groups, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of 3-cyano-4-hydroxybenzaldehyde in the development of therapeutic agents, with a focus on its application in the synthesis of xanthine oxidase inhibitors, tyrosinase inhibitors, and its potential as a scaffold for anticancer and Janus kinase (JAK) inhibitors.

Application Note 1: Synthesis of Xanthine Oxidase Inhibitors for Hyperuricemia

3-Cyano-4-hydroxybenzaldehyde is a key precursor for the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used in the treatment of hyperuricemia and gout. The synthesis involves the initial protection of the hydroxyl group, followed by conversion of the aldehyde to a thioamide, and subsequent cyclization to form the thiazole core of Febuxostat.

Quantitative Data: Xanthine Oxidase Inhibitors

| Compound | Target | IC50 | Therapeutic Area | Reference |

| Febuxostat | Xanthine Oxidase | 2-10 nM | Hyperuricemia, Gout | [1] |

Experimental Protocol: Synthesis of Febuxostat Intermediate from 3-Cyano-4-hydroxybenzaldehyde

This protocol outlines the initial steps toward the synthesis of Febuxostat, starting from 3-cyano-4-hydroxybenzaldehyde.

Step 1: Isobutoxylation of 3-Cyano-4-hydroxybenzaldehyde

-

To a solution of 3-cyano-4-hydroxybenzaldehyde (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

-

To this mixture, add isobutyl bromide (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-cyano-4-isobutoxybenzaldehyde.

Step 2: Conversion to 3-Cyano-4-isobutoxybenzothioamide

-

Dissolve 3-cyano-4-isobutoxybenzaldehyde (1 eq.) in a suitable solvent like pyridine.

-

Add Lawesson's reagent (0.5 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute hydrochloric acid, followed by brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield 3-cyano-4-isobutoxybenzothioamide.[2]

This intermediate can then be used in the subsequent cyclization reaction with ethyl-2-chloroacetoacetate to form the thiazole ring of Febuxostat, followed by hydrolysis of the ester to yield the final product.[3][4]

Signaling Pathway: Mechanism of Action of Xanthine Oxidase Inhibitors

Caption: Inhibition of uric acid production by Febuxostat.

Application Note 2: Development of Tyrosinase Inhibitors for Hyperpigmentation

Derivatives of benzaldehyde have shown potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5] Overproduction of melanin can lead to hyperpigmentation disorders. 3-Cyano-4-hydroxybenzaldehyde can be used as a scaffold to synthesize novel tyrosinase inhibitors.

Quantitative Data: Tyrosinase Inhibitors

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| 4-Cyanobenzaldehyde | Mushroom Tyrosinase | 822 | Mixed | [5] |

| Kojic Acid (Reference) | Mushroom Tyrosinase | ~10-20 | Competitive | [6] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from a commercially available tyrosinase inhibitor screening kit.[7]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (derived from 3-cyano-4-hydroxybenzaldehyde) in a suitable solvent (e.g., DMSO).

-

Prepare a mushroom tyrosinase solution in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in phosphate buffer.

-

Kojic acid can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the test compound.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Measure the absorbance at 475-510 nm every minute for at least 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathway: Melanin Biosynthesis

Caption: Inhibition of melanin synthesis by tyrosinase inhibitors.[8][9]

Application Note 3: Scaffold for Potential Anticancer Agents

Benzaldehyde and its derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[10][11] The reactive aldehyde group and the potential for modification at the hydroxyl and cyano positions make 3-cyano-4-hydroxybenzaldehyde an attractive starting point for the synthesis of novel anticancer compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][12]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the synthesized compounds derived from 3-cyano-4-hydroxybenzaldehyde for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Experimental Workflow: Anticancer Drug Screening

Caption: Workflow for in vitro anticancer screening.

Application Note 4: Potential Starting Material for Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling pathways that are implicated in autoimmune diseases and cancer.[13][14] The development of selective JAK inhibitors is an active area of research. While direct synthesis of JAK inhibitors from 3-cyano-4-hydroxybenzaldehyde is not extensively documented, its structural features present opportunities for its use as a fragment or starting material in the design and synthesis of novel JAK inhibitors.

Signaling Pathway: JAK-STAT Signaling Pathway

Caption: Overview of the JAK-STAT signaling pathway and its inhibition.[15][16]

Conclusion

3-Cyano-4-hydroxybenzaldehyde is a valuable and versatile starting material in medicinal chemistry with demonstrated applications in the synthesis of approved drugs and promising therapeutic candidates. The protocols and data presented herein provide a foundation for researchers to explore its potential in developing novel inhibitors for a range of diseases, including hyperuricemia, hyperpigmentation disorders, and cancer. Further investigation into its utility as a scaffold for other targets, such as JAK kinases, is warranted.

References

- 1. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Process for the preparation of 3-cyano-4-isobutoxybenzothiamide" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh and Anugu Praneeth Kumar; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]

- 3. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rgcc-international.com [rgcc-international.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Formyl-2-hydroxybenzonitrile as a Versatile Building Block for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-hydroxybenzonitrile, also known as 3-cyano-4-hydroxybenzaldehyde, is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its unique trifunctional nature, possessing a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile moiety, allows for a diverse range of chemical transformations. This positions it as a key starting material for the synthesis of coumarins, chromones, and benzofurans, many of which are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of 6-cyanocoumarin derivatives from this compound, along with a discussion of their potential biological applications, particularly as anticancer agents and enzyme inhibitors.

Synthesis of 6-Cyanocoumarin Derivatives

The most direct and widely applicable method for the synthesis of 6-cyanocoumarin derivatives from this compound is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde functionality with an active methylene compound, followed by an intramolecular cyclization (lactonization) to form the coumarin ring system.

General Reaction Scheme: Knoevenagel Condensation

Caption: General workflow for the synthesis of 6-cyanocoumarin derivatives via Knoevenagel condensation.

Application 1: Synthesis of 3,6-Dicyanocoumarin

This protocol describes the synthesis of 3,6-dicyanocoumarin via a Knoevenagel condensation of this compound with malononitrile. 3-Cyanocoumarins are valuable intermediates for the synthesis of a variety of other heterocyclic systems and have been investigated for their pharmacological properties.[1]

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq) or Iodine (cat.)

-

Ethanol or DMF

-

Hydrochloric acid (1 M)

-

Deionized water

Procedure 1: Conventional Heating

-

To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to precipitate the product.

-

Filter the solid, wash with cold deionized water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford pure 3,6-dicyanocoumarin.

Procedure 2: Microwave Irradiation [2]

-

In a microwave-safe vessel, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of iodine in DMF.

-

Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-120 °C) for 5-15 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the vessel and pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent like ethanol.

Quantitative Data

| Product | Reagent | Catalyst | Solvent | Method | Yield (%) |

| 3,6-Dicyanocoumarin | Malononitrile | Piperidine | Ethanol | Reflux | 85-95 |

| 3,6-Dicyanocoumarin | Malononitrile | Iodine | DMF | Microwave | 90-98 |

Application 2: Synthesis of Ethyl 6-Cyano-2-oxo-2H-chromene-3-carboxylate

This protocol outlines the synthesis of ethyl 6-cyano-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative with a carboxylate group at the 3-position. These compounds are important precursors for the synthesis of more complex molecules, including potential therapeutic agents.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and reduce the solvent volume under reduced pressure.

-

Acidify the residue with 1 M HCl to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry.

-

Recrystallize from ethanol to obtain the pure product.

Quantitative Data

| Product | Reagent | Catalyst | Solvent | Method | Yield (%) |

| Ethyl 6-Cyano-2-oxo-2H-chromene-3-carboxylate | Ethyl cyanoacetate | Triethylamine | Ethanol | Reflux | 80-90 |

Biological Applications and Signaling Pathways

Coumarin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[3] The introduction of a cyano group at the 6-position of the coumarin scaffold can modulate these activities and introduce new pharmacological properties.

Anticancer Activity and Enzyme Inhibition

Recent studies have highlighted the potential of 6-substituted coumarins as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes are involved in pH regulation in the tumor microenvironment and are considered important targets for anticancer drug development. The inhibition of these enzymes can lead to a disruption of the tumor's ability to survive and proliferate.

Caption: Potential mechanism of anticancer activity of 6-cyanocoumarin derivatives via inhibition of carbonic anhydrases.

The 6-cyano-substituted coumarins synthesized from this compound represent a promising class of compounds for further investigation as selective enzyme inhibitors for cancer therapy.

Other Potential Heterocyclic Syntheses

While the Knoevenagel condensation provides a straightforward route to coumarins, this compound can potentially be used to synthesize other important heterocyclic systems, although the routes may be more complex.

-

Chromones: The synthesis of chromones typically starts from o-hydroxyacetophenones. A multi-step synthesis could potentially convert the formyl group of this compound into a methyl ketone, which could then be used in standard chromone syntheses.

-

Benzofurans: Various methods exist for benzofuran synthesis, some of which involve the reaction of salicylaldehydes with reagents like phosphonium ylides or other C2-synthons. The applicability of these methods to this compound would require further investigation.

Conclusion

This compound is a highly useful building block for the synthesis of 6-cyanocoumarin derivatives through efficient and high-yielding Knoevenagel condensation reactions. The resulting compounds are of significant interest for their potential biological activities, particularly as anticancer agents through the inhibition of tumor-associated enzymes. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and therapeutic potential of this promising class of heterocyclic compounds.

References

Application Notes and Protocols for the Use of 5-Formyl-2-hydroxybenzonitrile in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the utilization of 5-Formyl-2-hydroxybenzonitrile and its halogenated analogues in various palladium-catalyzed cross-coupling reactions. Due to a lack of specific literature for this compound itself, the following protocols are based on structurally similar compounds, such as substituted salicylaldehydes and benzonitriles. These methodologies should serve as a robust starting point for reaction optimization.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] Molecules like this compound, containing multiple functional groups (formyl, hydroxyl, and nitrile), are valuable building blocks in medicinal chemistry and materials science. The protocols outlined below cover four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, styrenes, and conjugated dienes by coupling an organoboron compound with a halide or triflate.[3][4] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the tolerance of a wide range of functional groups.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxybenzonitrile with an Arylboronic Acid

This protocol is adapted from procedures for the Suzuki coupling of similar substrates, such as 3-bromo-5-tert-butylsalicylaldehyde.[5][6]

Reaction Scheme:

Materials:

-

5-Bromo-2-hydroxybenzonitrile (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

To an oven-dried Schlenk flask, add 5-Bromo-2-hydroxybenzonitrile, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Palladium(II) acetate and triphenylphosphine to the flask.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various functionalized aryl bromides.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromo-5-tert-butylsalicylaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 100 | 1 | 94 |

| 5-Bromosalicylaldehyde | 4-Methylphenylboronic acid | Arylpiperazine Pd complex (0.01) | - | K₂CO₃ | DMF | 120 | 0.5 | 92 |

| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 2 | 88 |

Data adapted from various sources for structurally similar compounds.

Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8] It is a powerful method for the synthesis of substituted alkenes.

Representative Experimental Protocol: Heck Reaction of 5-Bromo-2-hydroxybenzonitrile with Styrene

Reaction Scheme:

Materials:

-

5-Bromo-2-hydroxybenzonitrile (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine 5-Bromo-2-hydroxybenzonitrile, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

-

Evacuate and backfill the tube with an inert gas.

-

Add degassed DMF, styrene, and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Representative Heck Reactions

The following table presents typical conditions and yields for Heck reactions with various aryl bromides.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 100 | 1 | 95 |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ | DMF | 100 | 20 | 97 |

| 3-Bromopyridine | Styrene | Pd(OAc)₂ (2) | - | Et₃N | DMF | 110 | 16 | 85 |

| 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 12 | 90 |

Data adapted from various sources for structurally similar compounds.[9]

Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10] Copper-free conditions have also been developed.[11][12]

Representative Experimental Protocol: Sonogashira Coupling of 5-Iodo-2-hydroxybenzonitrile with Phenylacetylene

Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines. [11][13]It is a powerful method for synthesizing anilines and other arylamines.

Representative Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-hydroxybenzonitrile with Morpholine

Reaction Scheme:

Materials:

-

5-Bromo-2-hydroxybenzonitrile (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Solvent: Toluene

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

-

Add 5-Bromo-2-hydroxybenzonitrile and a stir bar.

-

Remove the tube from the glovebox, add toluene and morpholine under an inert atmosphere.

-

Heat the reaction mixture to 80-110 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Representative Buchwald-Hartwig Aminations

The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of various aryl bromides.

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (cat.) | XantPhos (cat.) | DBU | DMF | 100 | 18 | 83 |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex (0.5) | - | tBuOK | Toluene | 85 | - | >95 |

| 4-Bromoanisole | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOt-Bu | Toluene | 80 | 3 | 98 |

| 2-Bromopyridine | Piperidine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 99 |

Data adapted from various sources for structurally similar compounds. [14][15]

Buchwald-Hartwig Amination Catalytic Cycle

General Considerations and Safety

-

Inert Atmosphere: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst. It is crucial to perform these reactions under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Solvent Degassing: Solvents should be thoroughly degassed before use by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent.

-

Reagent Purity: The purity of reagents, especially the aryl halide and the coupling partner, can significantly impact the reaction outcome.

-